IHR-1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IHR 1 involucra la reacción de cloruro de 2,5-diclorobenzoílo con 1,4-fenilendiamina. La reacción se lleva a cabo típicamente en un solvente orgánico como diclorometano, bajo una atmósfera inerte para evitar la oxidación. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de purificación mediante recristalización o cromatografía para obtener el compuesto puro .

Métodos de Producción Industrial

La producción industrial de IHR 1 sigue una ruta sintética similar pero a mayor escala. El proceso involucra el uso de solventes y reactivos de grado industrial, con un control estricto sobre las condiciones de reacción para asegurar un alto rendimiento y pureza. El producto final se purifica típicamente utilizando técnicas de cromatografía o cristalización a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

IHR 1 se somete principalmente a reacciones de sustitución debido a la presencia de grupos amida reactivos. También puede participar en enlaces de hidrógeno y otras interacciones no covalentes.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o alcoholes. Las reacciones se llevan a cabo típicamente en solventes polares como dimetilsulfóxido (DMSO) o dimetilformamida (DMF) a temperaturas elevadas.

Enlace de Hidrógeno: IHR 1 puede formar enlaces de hidrógeno con varias moléculas biológicas, lo que influye en su afinidad de unión y especificidad.

Productos Principales

Los productos principales de las reacciones de sustitución que involucran IHR 1 son típicamente derivados donde los grupos amida han sido modificados. Estos derivados pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Science

The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.

Bioremediation

This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .

Soil Health Improvement

Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .

Material Science

In material science, this compound's unique properties have led to innovative applications in developing advanced materials.

Polymer Composites

This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .

Coatings and Films

Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .

Case Studies

Mecanismo De Acción

IHR 1 ejerce sus efectos uniéndose al receptor Smoothened, evitando así su acumulación en el cilio primario. Esta inhibición bloquea la señalización descendente de la vía Hedgehog, que es crucial para la diferenciación y proliferación celular. Los objetivos moleculares de IHR 1 incluyen el receptor Smoothened y otros componentes de la vía de señalización Hedgehog .

Comparación Con Compuestos Similares

Compuestos Similares

Sonidegib: Otro antagonista de Smoothened con un mecanismo de acción similar pero una estructura química diferente.

Cyclopamine: Un antagonista de Smoothened de origen natural con una estructura esteroide.

Taladegib: Un antagonista de Smoothened biodisponible por vía oral con potencial actividad antineoplásica.

Singularidad de IHR 1

IHR 1 es único debido a su alta selectividad para la vía de señalización Hedgehog sobre las vías Wnt y Notch. Esta selectividad lo convierte en una herramienta valiosa para estudiar los efectos específicos de la inhibición de la vía Hedgehog sin efectos fuera del objetivo en otras vías de señalización .

Actividad Biológica

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:

The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:

this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| NIH3T3 | 7.6 | Inhibition of Smo accumulation | |

| Daoy | 5.0 | Reduced proliferation | |

| Hh-dependent tumors | 10.0 | Induced apoptosis |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Basal Cell Carcinoma:

A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways. -

Medulloblastoma:

In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors. -

Combination Therapies:

Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

Propiedades

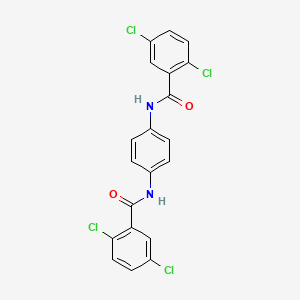

IUPAC Name |

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.